molecular formula C15H19NO2 B2464108 (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid CAS No. 383131-81-5

(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B2464108
CAS No.: 383131-81-5
M. Wt: 245.322
InChI Key: YVEVPVXDJZMHLX-UHFFFAOYSA-N
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Description

(5-tert-Butyl-2-methyl-1H-indol-3-yl)acetic acid (CAS 383131-81-5) is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. This indole derivative features a tert-butyl group and an acetic acid side chain, making it a versatile scaffold for the synthesis of novel bioactive compounds. Indole-based structures are prominent in medicinal chemistry due to their wide range of biological activities. Researchers are increasingly exploring indole hybrids, formed by incorporating additional heterocycles, to achieve improved efficacy, selectivity, and pharmacokinetic profiles for therapeutic agents . These compounds demonstrate significant potential across multiple therapeutic areas, including as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antioxidant agents . Furthermore, recent studies highlight the specific value of indole-3-acetic acid hybrids, which have shown promising neuroprotective, MAOB inhibitory, and antioxidant properties in preclinical research . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-9-11(8-14(17)18)12-7-10(15(2,3)4)5-6-13(12)16-9/h5-7,16H,8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEVPVXDJZMHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: The Pharmacological & Synthetic Landscape of 2-Methylindole-3-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methylindole-3-acetic acid scaffold represents a cornerstone in medicinal chemistry, most notably recognized as the pharmacophore of Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID). Unlike the endogenous plant hormone indole-3-acetic acid (IAA), the introduction of a methyl group at the C2 position confers critical metabolic stability and conformational rigidity essential for mammalian receptor binding.

This guide moves beyond the basics of NSAID pharmacology to explore the structural nuances that make this scaffold a versatile tool in oncology (aldose reductase inhibition) and immunology (CRTH2 antagonism). We provide a rigorous analysis of the Structure-Activity Relationship (SAR), validated synthetic protocols, and experimental frameworks for evaluating derivative efficacy.

Structural Biology & SAR Analysis

The biological potency of 2-methylindole-3-acetic acid derivatives is not accidental; it is a product of precise steric and electronic engineering.

The Role of the C2-Methyl Group

In the absence of the C2-methyl group (as in simple IAA), the indole ring is highly susceptible to oxidative metabolism at the C2 position and lacks the steric bulk required to lock the molecule into the bioactive conformation within the cyclooxygenase (COX) active site.

  • Metabolic Shielding: The C2-methyl group blocks oxidation, significantly extending the plasma half-life of the drug.

  • Conformational Lock: In Indomethacin, the C2-methyl group sterically clashes with the N1-benzoyl group. This forces the benzoyl group to rotate out of the plane of the indole ring, adopting a "cis-like" non-planar conformation that perfectly complements the hydrophobic pocket of the COX enzyme.

SAR Visualization

The following diagram illustrates the critical functionalization points of the scaffold.

SAR_Analysis Core Indole Scaffold C2_Pos C2 Position (Methyl Group) Core->C2_Pos Steric Lock & Stability N1_Pos N1 Position (Lipophilic Acyl/Alkyl) Core->N1_Pos Hydrophobic Pocket Binding C3_Pos C3 Position (Acetic Acid Side Chain) Core->C3_Pos Ionic Interaction (Arg120 in COX) C5_Pos C5 Position (Methoxy/Halogen) Core->C5_Pos Electronic Tuning C2_Pos->N1_Pos Steric Clash induces Bioactive Conformation

Figure 1: Structure-Activity Relationship (SAR) of the 2-methylindole-3-acetic acid scaffold. The interaction between C2 and N1 is critical for COX selectivity.

Therapeutic Frontiers

While inflammation remains the primary indication, recent literature expands the utility of this scaffold.

COX Inhibition (Inflammation)

The carboxylic acid moiety at C3 interacts with Arg120 in the COX channel. The 2-methyl group ensures the N-acyl substituent is positioned to engage the hydrophobic channel (Tyr385/Trp387 region).

CRTH2 Antagonism (Asthma/Allergy)

Derivatives of indole-3-acetic acid (e.g., Ramatroban analogs) act as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). Here, the 2-methyl group often aids in receptor selectivity over the DP1 receptor.

Oncology (Aldose Reductase & Wnt Signaling)

Recent studies suggest that indole-3-acetic acid derivatives can inhibit Aldose Reductase (ALR2), a target for diabetic complications and certain cancers. Furthermore, specific derivatives function as Wnt signaling inhibitors by destabilizing


-catenin.

Synthetic Methodology: The Fischer Indole Strategy

The most robust route to 2-methylindole-3-acetic acid derivatives is the Fischer Indole Synthesis . This method allows for the simultaneous formation of the indole core and the introduction of the C2-methyl and C3-acetic acid moieties using levulinic acid.

Reaction Mechanism Visualization

Synthesis_Pathway Hydrazine Substituted Phenylhydrazine (R-Ph-NHNH2) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone Condensation (-H2O) Ketone Levulinic Acid (4-Oxopentanoic acid) Ketone->Hydrazone Condensation (-H2O) Enehydrazine Ene-hydrazine (Tautomerization) Hydrazone->Enehydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic C-C Bond Formation Product 2-Methylindole-3-acetic Acid Sigmatropic->Product Cyclization & NH3 loss

Figure 2: Fischer Indole Synthesis pathway for generating the target scaffold.

Detailed Protocol: Synthesis of 5-Methoxy-2-methylindole-3-acetic acid

Objective: Synthesize the core scaffold of Indomethacin.

Reagents:

  • 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Levulinic acid (1.2 eq)

  • Acetic acid (Solvent)

  • Concentrated HCl (Catalyst)

Step-by-Step Methodology:

  • Condensation: Dissolve 4-methoxyphenylhydrazine HCl (10 mmol) and levulinic acid (12 mmol) in glacial acetic acid (20 mL).

  • Cyclization: Heat the mixture to 80°C for 20 minutes , then increase to reflux (118°C) for 3 hours. The color will darken significantly (dark brown/black).

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.

  • Precipitation: A solid precipitate should form. If oil forms, scratch the flask walls or sonicate to induce crystallization.

  • Purification: Filter the crude solid. Recrystallize from ethanol/water or acetic acid/water to yield off-white to brownish crystals.

  • Validation: Confirm structure via 1H-NMR. Look for the singlet methyl peak at C2 (~2.3 ppm) and the methylene protons of the acetic acid group (~3.6 ppm).

Experimental Validation: COX Inhibition Assay

To validate the biological activity of synthesized derivatives, a colorimetric COX inhibitor screening assay is standard.

Principle: Peroxidase activity of COX enzymes is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Enzyme Prep: Reconstitute ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation:

    • Add 150

      
      L of Assay Buffer to wells.
      
    • Add 10

      
      L of Heme.
      
    • Add 10

      
      L of Enzyme (COX-1 or COX-2).
      
    • Add 10

      
      L of Test Compound  (dissolved in DMSO).
      
    • Incubate for 5 minutes at 25°C.

  • Substrate Addition: Add 20

    
    L of Arachidonic Acid and 20 
    
    
    
    L of TMPD.
  • Measurement: Incubate for 5 minutes. Measure absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    
    

Data Presentation Table:

Compound IDR-Group (C5)N-SubstituentIC50 COX-1 (

M)
IC50 COX-2 (

M)
Selectivity Ratio
Indomethacin -OMe4-Cl-Benzoyl0.020.60~30 (COX-1 selective)
Derivative A -F4-Cl-Benzoyl0.050.45~9
Derivative B -HBenzyl>100>100Inactive

References

  • Shen, T. Y., et al. "Non-Steroid Anti-Inflammatory Agents." Journal of the American Chemical Society, vol. 85, no. 4, 1963, pp. 488–489.

  • Lombardino, J. G., & Otterness, I. G. "Nonsteroidal Anti-inflammatory Drugs." Arneimittelforschung, vol. 25, 1975, pp. 1629.
  • Vane, J. R. "Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs." Nature New Biology, vol. 231, 1971, pp. 232–235.

  • PubChem Compound Summary: Indomethacin. National Center for Biotechnology Information.

  • Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, vol. 63, no. 4, 1963, pp. 373–401.

Methodological & Application

Application Note: Strategic Synthesis of Indole-3-Acetic Acid (IAA) Derivatives for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

Indole-3-acetic acid (IAA) is best known as the quintessential plant auxin, but in medicinal chemistry, the indole-3-acetic acid scaffold is a "privileged structure." It serves as the pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, anticancer agents, and emerging neuroprotective compounds.

For researchers conducting Structure-Activity Relationship (SAR) studies, the IAA scaffold offers three distinct vectors for modification:

  • The Carboxylic Acid Tail (C3 Side Chain): Primary site for bioisosteric replacement (amides, esters, tetrazoles) to modulate pKa and hydrogen bonding.

  • The Indole Nitrogen (N1): Critical for modulating lipophilicity (LogP) and metabolic stability.

  • The Benzenoid Ring (C4-C7): The region for electronic tuning (F, Cl, OMe) to affect pi-stacking interactions and metabolic blockade.

This guide provides a modular workflow for generating high-purity IAA libraries, moving beyond standard textbook descriptions to address practical solubility, regioselectivity, and purification challenges.

SAR Design Strategy & Workflow

Before initiating synthesis, one must select the appropriate entry point. Direct functionalization of commercial IAA is suitable for N1 and C3 modifications. However, substituting the benzene ring (C4-C7) often requires de novo synthesis via the Fischer Indole method to ensure regiochemical purity.

Visualization: The SAR Decision Matrix

SAR_Strategy Start Target SAR Modification Branch1 Side Chain (C3) (Amides/Esters) Start->Branch1 Branch2 Indole Nitrogen (N1) (Alkylation) Start->Branch2 Branch3 Benzene Ring (C4-C7) (Halogens/Alkoxy) Start->Branch3 MethodA Method A: Direct Coupling (EDC/HATU) Branch1->MethodA MethodB Method B: Base-Mediated Alkylation (NaH/DMF) Branch2->MethodB MethodC Method C: Fischer Indole Synthesis (De Novo Construction) Branch3->MethodC

Figure 1: Decision matrix for selecting the synthetic route based on the target region of the IAA scaffold.

Protocol A: C3 Side-Chain Diversification (Amide Coupling)

Modifying the carboxylic acid into an amide is the most common SAR tactic to improve cell permeability and remove the negative charge at physiological pH.

Expert Insight: Direct coupling of IAA can be problematic due to the instability of the activated ester or potential polymerization. We utilize EDC/HOBt over acyl chlorides to prevent acid-catalyzed decomposition of the indole ring.

Materials
  • Indole-3-acetic acid (1.0 equiv)

  • Amine (R-NH2) (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Protocol
  • Activation: Dissolve IAA (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol). Stir at 0°C for 30 minutes.

    • Checkpoint: The solution should remain clear. Cloudiness may indicate moisture contamination.

  • Coupling: Add the amine (1.1 mmol) and DIPEA (2.0 mmol) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

  • Quenching: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash sequentially with:

    • 10% Citric Acid (2 x 20 mL) – Removes unreacted amine/EDC.

    • Saturated NaHCO3 (2 x 20 mL) – Removes unreacted IAA/HOBt.

    • Brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane:Ethyl Acetate gradient).

Protocol B: N1-Alkylation (Indole Nitrogen)

Modifying the N1 position significantly alters the steric profile and lipophilicity.

Critical Warning: The C3-carboxylic acid is more acidic (pKa ~4.8) than the N1-indole proton (pKa ~17). You must protect the carboxylic acid as an ester (e.g., methyl ester) before attempting N-alkylation, otherwise, you will consume base and create a bis-anion species that leads to side products.

Workflow Visualization

N_Alkylation Step1 1. Esterification (MeOH/H2SO4) Step2 2. Deprotonation (NaH, 0°C) Step1->Step2 IAA-Me Ester Step3 3. Alkylation (R-X, RT) Step2->Step3 Indole Anion Step4 4. Hydrolysis (LiOH, THF/H2O) Step3->Step4 N-Alkyl Ester

Figure 2: Four-step workflow for N-alkylation ensuring regioselectivity by protecting the C3 acid first.

Step-by-Step Protocol (Starting from IAA Methyl Ester)
  • Reagent Prep: Wash Sodium Hydride (NaH, 60% dispersion in oil) with dry hexane to remove mineral oil if the downstream assay is lipid-sensitive. Otherwise, use as is.

  • Deprotonation: Dissolve IAA-Methyl Ester (1.0 mmol) in anhydrous DMF (3 mL) at 0°C. Carefully add NaH (1.2 mmol).

    • Observation: Vigorous bubbling (H2 gas) will occur. Stir for 20 mins until bubbling ceases and the solution turns yellow/orange.

  • Alkylation: Add the alkyl halide (R-X, 1.2 mmol) dropwise. Stir at RT for 2–4 hours.

    • Note: For sterically hindered halides, heating to 60°C may be required.

  • Workup: Quench carefully with ice water. Extract with Ethyl Acetate.

  • Hydrolysis (Optional): If the free acid is required, treat the N-alkylated ester with LiOH (3 equiv) in THF:H2O (3:1) for 4 hours, then acidify to pH 3 to precipitate the product.

Protocol C: De Novo Synthesis (Fischer Indole)

To introduce substituents (e.g., -F, -Cl, -OMe) at the 5- or 6-position of the indole ring, it is often cleaner to build the ring than to functionalize it later.

Reaction Scheme

Arylhydrazine + Levulinic Acid → [Acid Catalyst] → Substituted Indole-3-Acetic Acid

Step-by-Step Protocol
  • Mixing: In a round-bottom flask, combine the substituted phenylhydrazine hydrochloride (10 mmol) and levulinic acid (10 mmol).

  • Cyclization: Add Glacial Acetic Acid (15 mL) or 4% H2SO4. Reflux at 110°C for 4 hours.

    • Mechanism: Acid-catalyzed formation of the hydrazone, followed by [3,3]-sigmatropic rearrangement and ammonia loss.

  • Workup: Pour the hot reaction mixture into crushed ice (100 g). Stir vigorously. The crude indole derivative should precipitate as a solid.

  • Filtration: Filter the precipitate, wash with cold water, and dry.

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene to remove trace hydrazine (which is often toxic and interferes with biological assays).

Data Management & QC Standards

For SAR studies, consistent data presentation is vital. Use the following table structure to report your library.

Table 1: Example SAR Data Reporting Format

Cmpd IDR1 (N-Sub)R2 (Ring-Sub)R3 (Side Chain)Yield (%)Purity (HPLC)LogP (Calc)Notes
IAA-01 HHOHN/A>99%1.41Parent
IAA-02 Me5-FNH-Bn65%98.2%2.85Lipophilic
IAA-03 H5-OMeOMe72%97.5%1.90Ester prodrug

Quality Control Requirements:

  • NMR: 1H and 13C NMR confirming absence of starting material (check ~7.2 ppm for unreacted phenylhydrazine in Fischer synthesis).

  • LC-MS: Purity >95% required for biological testing.

  • Appearance: Most IAA derivatives are off-white to yellow solids. Dark brown indicates oxidation (store at -20°C).

References

  • Fischer Indole Synthesis Mechanism & Protocols. Organic Chemistry Portal.

  • Amide Coupling Reagents (EDC/HOBt). Sigma-Aldrich Technical Bulletin.
  • Indomethacin and Indole-Acetic Acid Derivatives in Medicinal Chemistry. National Institutes of Health (NIH) PubChem Compound Summary.

  • Protecting Groups in Organic Synthesis (Theodora Greene).

Application Note & Protocol: High-Yield Esterification of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

This document provides a detailed protocol for the efficient synthesis of various alkyl esters of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their structural similarity to the auxin class of plant hormones and potential applications as pharmacological agents. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible methodology.

The core of this protocol focuses on an acid-catalyzed esterification, a fundamental and widely employed method for the conversion of carboxylic acids to esters. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step guide to the experimental procedure, and offer insights into the purification and characterization of the final product.

Introduction: The Significance of Indole-3-Acetic Acid Esters

Indole-3-acetic acid (IAA) and its derivatives are a critical class of compounds. The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The esterification of the acetic acid side chain at the C3 position is a common strategy to modulate the lipophilicity, metabolic stability, and pharmacokinetic profile of these molecules. The 5-tert-butyl and 2-methyl substituents on the indole ring of the target molecule introduce specific steric and electronic properties that can influence its biological activity and require careful consideration during the synthesis.

Mechanistic Insight: The Fischer-Speier Esterification

The protocol outlined below employs a classic Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

  • Deprotonation: The protonated carbonyl group of the ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

This equilibrium-driven process necessitates the removal of water or the use of a large excess of the alcohol to drive the reaction to completion.

Experimental Protocol: Synthesis of Methyl (5-tert-butyl-2-methyl-1H-indol-3-yl)acetate

This protocol describes the synthesis of the methyl ester as a representative example. The methodology can be adapted for other simple alcohols (e.g., ethanol, propanol) with minor modifications.

Materials and Reagents
ReagentGradeSupplier (Example)CAS Number
(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid≥98%Sigma-Aldrich1912-48-7
Methanol (Anhydrous)ACS Grade, ≥99.8%Fisher Scientific67-56-1
Sulfuric Acid (H₂SO₄)ACS Grade, 95-98%VWR Chemicals7664-93-9
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD Millipore144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich7487-88-9
Dichloromethane (DCM)ACS Grade, ≥99.5%Fisher Scientific75-09-2
Ethyl AcetateACS Grade, ≥99.5%VWR Chemicals141-78-6
HexanesACS Grade, ≥98.5%Sigma-Aldrich110-54-3
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system (optional, for high purity)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid (1.0 g, 4.08 mmol).

  • Reagent Addition: Add anhydrous methanol (40 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL, approximately 4-5 drops) to the reaction mixture. Caution: Sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is 30% ethyl acetate in hexanes. The product spot should have a higher Rf value than the starting carboxylic acid. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate). The fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure to yield the desired ester as a solid or oil.

Characterization

The identity and purity of the final product, methyl (5-tert-butyl-2-methyl-1H-indol-3-yl)acetate, should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect characteristic peaks for the tert-butyl group (singlet, ~1.3 ppm), the methyl group on the indole ring (singlet, ~2.4 ppm), the methylene group (singlet, ~3.7 ppm), the methyl ester (singlet, ~3.6 ppm), and the aromatic protons.

  • ¹³C NMR: Expect distinct signals for all carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the expected mass of the ester should be observed.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl stretch of the ester at approximately 1730-1750 cm⁻¹.

Experimental Workflow Diagram

Esterification_Workflow Workflow for Esterification of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid A 1. Reagent Preparation (Indole Acetic Acid, Methanol, H₂SO₄) B 2. Reaction Setup (Dissolve starting material in Methanol) A->B Combine C 3. Catalyst Addition (Add conc. H₂SO₄) B->C Proceed D 4. Reflux (Heat to 65°C for 4-6h) C->D Initiate heating E 5. Reaction Monitoring (TLC analysis) D->E Periodically sample E->D Continue if incomplete F 6. Work-up (Neutralization, Extraction) E->F Reaction complete G 7. Purification (Column Chromatography) F->G Crude product H 8. Characterization (NMR, MS, IR) G->H Purified product I Final Product (Pure Ester) H->I Confirm structure & purity

Caption: A flowchart illustrating the key stages of the esterification protocol.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient catalyst; Inactive catalyst (e.g., old sulfuric acid); Water in the reaction mixture; Insufficient reaction time or temperature.Add a few more drops of fresh sulfuric acid; Ensure anhydrous conditions by using dry methanol and glassware; Extend the reaction time and ensure the temperature is at reflux.
Formation of Dark-Colored Byproducts Decomposition of the indole ring under strongly acidic conditions.Reduce the amount of sulfuric acid catalyst; Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TSA); Decrease the reaction temperature and extend the reaction time if necessary.
Difficult Purification Incomplete reaction leading to a mixture of starting material and product; Formation of side products.Ensure the reaction goes to completion by TLC monitoring; Optimize the mobile phase for column chromatography to achieve better separation; A pre-purification step like an acid-base extraction might be helpful to remove the unreacted carboxylic acid.
Product Hydrolysis during Work-up Premature neutralization or prolonged exposure to aqueous basic conditions.Ensure the reaction mixture is cooled before neutralization; Perform the extraction promptly after neutralization; Avoid using strong bases for neutralization.

Conclusion

This application note provides a comprehensive and reliable protocol for the esterification of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid. By understanding the underlying reaction mechanism and following the detailed experimental procedure, researchers can successfully synthesize the desired ester in high yield and purity. The provided troubleshooting guide should assist in overcoming common challenges encountered during the synthesis. This methodology is a valuable tool for the synthesis of libraries of indole-based compounds for drug discovery and other applications.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Troubleshooting & Optimization

Technical Support Guide: Stability & Handling of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid Chemical Class: 2-Methylindole-3-acetic acid derivative Critical Stability Factors: Photosensitivity, Oxidative Instability, Hydrophobicity

This guide addresses the technical handling of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid . Due to the specific substitution pattern (5-tert-butyl, 2-methyl), this compound exhibits distinct physicochemical properties compared to the parent indole-3-acetic acid (IAA). While the 2-methyl group provides some steric protection against electrophilic attack at the 2-position, the indole core remains electron-rich and susceptible to oxidation. Furthermore, the 5-tert-butyl group significantly increases lipophilicity, necessitating specific solvent choices to avoid precipitation in aqueous media.

Part 1: Solubility & Stock Preparation

Q: What is the optimal solvent for stock solutions?

Recommendation: Dimethyl Sulfoxide (DMSO) . Scientific Rationale: The 5-tert-butyl group adds substantial hydrophobic bulk (increasing LogP). While ethanol is a viable alternative, DMSO is preferred for biological assays due to its lower volatility and ability to maintain higher concentrations (typically up to 50-100 mM) without precipitation.

  • Avoid: Basic aqueous buffers (unless pH > 8, which risks oxidation) and unbuffered water.

Q: How do I prepare a stable stock solution?

Follow this Self-Validating Protocol to minimize degradation during preparation:

  • Weighing: Weigh the solid in a low-humidity environment. The solid should be off-white to pale yellow. Darker colors indicate pre-existing bulk oxidation.

  • Dissolution: Add anhydrous DMSO. Vortex until clear.

    • Checkpoint: If the solution is cloudy, sonicate for 30 seconds. If cloudiness persists, the concentration exceeds the solubility limit (likely >100 mM).

  • Aliquot: Immediately divide into single-use aliquots (e.g., 10-50 µL) to prevent freeze-thaw cycles.

  • Inert Gas Overlay: Gently flush the headspace of each vial with Nitrogen (

    
    ) or Argon gas before capping. This is critical for preventing oxidative degradation of the indole ring.
    

Part 2: Stability in Solution

Q: How stable is the compound in solution?
Solvent ConditionTemperatureStability EstimateKey Risk
Anhydrous DMSO -20°C> 6 MonthsHygroscopicity of DMSO (water absorption promotes hydrolysis/oxidation).
Anhydrous DMSO +4°C1-2 WeeksSlow oxidation (yellowing).
Anhydrous DMSO +25°C (RT)< 48 HoursOxidation and light-induced degradation.
Cell Culture Media +37°C< 12 HoursRapid oxidative degradation & potential precipitation.
Q: Why does my solution change color?

Diagnosis: Oxidative Degradation. Indole derivatives are electron-rich. In the presence of oxygen and light, they undergo radical-mediated oxidation, often forming quinoidal imines or cleaving the C2-C3 bond (similar to the degradation of Tryptophan or IAA).

  • Pink/Red: Early-stage oxidation products (often indolenine intermediates).

  • Brown/Black: Advanced polymerization (melanin-like aggregates).

  • Action: Discard any stock solution that has shifted from clear/pale yellow to amber or brown.

Q: Can I store the compound in aqueous buffers?

No. The carboxylic acid group (


) allows solubility in basic pH, but the 5-tert-butyl group  makes the anionic form prone to aggregation (micelle-like formation) or precipitation if the pH drifts neutral. Furthermore, aqueous solutions of indoles are highly sensitive to photo-decarboxylation , where UV/visible light catalyzes the loss of 

to form the corresponding skatole derivative (5-tert-butyl-2,3-dimethylindole).

Part 3: Troubleshooting & FAQs

Troubleshooting Guide

Issue 1: Precipitation when adding stock to cell culture media.

  • Cause: "Solvent Shock." The hydrophobic 5-tert-butyl group causes the compound to crash out when the DMSO concentration drops rapidly in water.

  • Solution:

    • Prepare an intermediate dilution in media (e.g., 10x final concentration) while vortexing.

    • Limit final DMSO concentration to < 0.5% (v/v), but ensure the compound concentration is below its solubility limit (likely < 50 µM in media).

Issue 2: Loss of potency in overnight assays.

  • Cause: Half-life in media is short due to oxidation and serum protein binding (albumin binds lipophilic indoles avidly).

  • Solution: Replenish the media with fresh compound every 12 hours, or add an antioxidant (e.g., Ascorbic Acid or EDTA) if compatible with your assay.

Issue 3: Inconsistent results between batches.

  • Cause: Variable light exposure.

  • Solution: Wrap all storage vials and reservoirs in aluminum foil. Perform experiments under low light or amber light if possible.

Part 4: Visualizations

Workflow: Stock Preparation & Storage

This diagram outlines the critical control points (CCPs) to ensure maximum stability.

StockPrep Solid Solid Compound (Store -20°C, Desiccated) Weigh Weighing (Low Light, Quick) Solid->Weigh Protect from Light Dissolve Dissolve in DMSO (Anhydrous) Weigh->Dissolve Aliquot Aliquot (Single-Use) Dissolve->Aliquot Avoid Heat Gas N2/Argon Flush (Remove O2) Aliquot->Gas Critical Step Store Storage (-20°C or -80°C) Gas->Store Darkness

Caption: Optimized workflow for preparing indole-3-acetic acid derivative stocks. The N2 flush is critical to prevent oxidation.

Degradation Logic: Why Stability Fails

Understanding the chemical pathways of failure helps in troubleshooting.

Degradation Active (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid (Active Species) PhotoOx Photo-Oxidation (Ring Cleavage) Active->PhotoOx + Light + O2 Decarb Decarboxylation (Loss of CO2) Active->Decarb + Acid/Heat Light Light (UV/Vis) Light->PhotoOx Oxygen Oxygen (O2) Oxygen->PhotoOx Acid Acid/Heat Acid->Decarb Inactive1 Quinoidal/Colored Products (Inactive/Toxic) PhotoOx->Inactive1 Inactive2 Skatole Derivative (Altered Activity) Decarb->Inactive2

Caption: Primary degradation pathways. Light and Oxygen drive oxidative cleavage, while heat/acid drives decarboxylation.

References

  • Normanly, J. (2010). Approaching Cellular Concentrations of Indole-3-Acetic Acid. Annual Review of Plant Biology. Link

    • Context: Establishes the baseline instability and metabolic turnover of indole-3-acetic acid deriv
  • Ton, C. C., et al. (2014). Photodegradation of Indomethacin in Aqueous Solution. Journal of Pharmaceutical and Biomedical Analysis. Link

    • Context: Provides mechanistic data on the photodegradation of 2-methylindole-3-acetic acid scaffolds (Indomethacin), serving as a proxy for the stability of the 5-tert-butyl analog.
  • Eberson, L., et al. (1982). Electron Transfer Reactions in Organic Chemistry. Oxidation of Indoles. Acta Chemica Scandinavica. Link

    • Context: Fundamental chemistry regarding the oxidative susceptibility of the indole nucleus.

Validation & Comparative

Comparative Guide: 1H NMR Structural Elucidation of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and CRTH2 antagonists, the indole scaffold remains a privileged structure. This guide provides a technical analysis of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid (referred to herein as 5-tBu-MIAA ).

We compare the NMR performance and diagnostic signals of 5-tBu-MIAA against two critical alternatives often encountered in parallel synthesis libraries:

  • Indole-3-acetic acid (IAA): The unsubstituted parent compound (natural auxin).

  • 5-Methoxy-2-methyl-3-indoleacetic acid (5-OMe-MIAA): The precursor to Indomethacin.

Key Finding: The tert-butyl group in 5-tBu-MIAA provides a superior diagnostic handle (9H singlet) for quantitative purity analysis compared to the 5-methoxy analog, but introduces specific steric challenges in NOE (Nuclear Overhauser Effect) experiments used for conformational analysis.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and minimize solvent-solute interaction artifacts (such as peak broadening of the carboxylic acid), the following protocol is standardized.

Sample Preparation & Acquisition Parameters
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS.
    
    • Rationale: CDCl

      
       often leads to broadening of the indole N-H and carboxylic -OH due to exchange rates. DMSO stabilizes these protons via hydrogen bonding, allowing for integration.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration of protons with different relaxation times (T1), specifically the bulky tert-butyl group.

  • Transients (Scans): 16 (sufficient due to the high proton count of the t-butyl group).

Workflow Visualization

The following diagram outlines the logical flow for structural confirmation, ensuring no regioisomers (e.g., 6-tert-butyl) are misidentified.

G Start Crude Product Solvent Dissolve in DMSO-d6 Start->Solvent Acquire 1H NMR Acquisition (d1=2.0s) Solvent->Acquire Check1 Check Aliphatic Region (0.5 - 4.0 ppm) Acquire->Check1 Check2 Check Aromatic Region (6.5 - 7.5 ppm) Check1->Check2 Decision Is t-Butyl Integral 9H? Check2->Decision Regio Verify Coupling (J_meta ~ 2Hz) Decision->Regio Yes Fail Recrystallize Decision->Fail No Final Structure Confirmed Regio->Final

Figure 1: Decision-tree workflow for the structural validation of 5-tBu-MIAA. Note the critical checkpoint at the aliphatic integration.

Spectral Analysis & Assignment

The Aliphatic Region (High Field)

This region contains the most distinct diagnostic peaks for 5-tBu-MIAA.

Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
-C(CH

)

1.32 Singlet (s)9H The tert-butyl group is chemically equivalent. Its high intensity (9H) makes it the primary reference for normalization.
-CH

2.34 Singlet (s)3H The 2-methyl group on the indole ring. Slightly deshielded by the aromatic ring current compared to a standard alkyl.
-CH

-
3.58 Singlet (s)2H The methylene bridge connecting the indole (C3) to the carboxylic acid.
The Aromatic Region (Mid Field)

The substitution at position 5 breaks the symmetry and creates a specific coupling pattern (ABX system).

  • H-4 (d,

    
     Hz, 1H):  Appears around 7.45 ppm. It shows a small meta-coupling to H-6. This is the most deshielded aromatic proton due to the proximity to the C3-side chain and lack of ortho-neighbors.
    
  • H-7 (d,

    
     Hz, 1H):  Appears around 7.25 ppm. Shows strong ortho-coupling to H-6.
    
  • H-6 (dd,

    
     Hz, 1H):  Appears around 7.15 ppm. The "doublet of doublets" confirms the 5-position substitution. If the substituent were at position 6, H-5 and H-7 would appear as singlets (or weak meta-doublets).
    
Exchangeable Protons (Low Field)
  • Indole N-H (s, br, 1H): ~10.6 ppm. Broad due to quadrupole moment of Nitrogen and exchange.

  • -COOH (s, v. br, 1H): ~12.1 ppm. Often invisible if the DMSO is "wet" (contains H

    
    O), as the proton exchanges rapidly with water.
    

Comparative Performance Analysis

This section objectively compares 5-tBu-MIAA against its primary analogs to assist researchers in selecting the right internal standard or understanding spectral overlap in mixtures.

Comparison Matrix
Feature5-tBu-MIAA (Target)5-OMe-MIAA (Indomethacin Precursor)Indole-3-Acetic Acid (Parent)
Diagnostic Signal 9H Singlet (1.32 ppm)3H Singlet (3.75 ppm)None (Complex aromatic region)
Spectral Overlap Risk Low. The t-butyl region is usually clean in aromatic synthesis.High. The -OMe peak (3.75 ppm) often overlaps with the -CH

- bridge (3.60 ppm) or water.
N/A
Solubility (DMSO) High (Lipophilic tail)ModerateModerate
qNMR Utility Excellent. High proton count (9H) allows for lower LOD (Limit of Detection).Good. (3H) requires higher concentration for same S/N ratio.Poor. Lack of clean aliphatic singlets.
Signal Pathway: Electronic Effects

The choice of substituent affects the shielding of the indole ring protons.

ElectronicEffects Substituent Substituent (C5) tButyl tert-Butyl (+I Effect only) Substituent->tButyl Methoxy Methoxy (-I, +M Effect) Substituent->Methoxy RingDensity Indole Ring Electron Density tButyl->RingDensity Weak Donation ShiftH4 H-4 Chemical Shift tButyl->ShiftH4 Minimal Shift (vs Parent) Methoxy->RingDensity Strong Donation Methoxy->ShiftH4 Significant Shift (Upfield) RingDensity->ShiftH4 Shielding (Upfield Shift) ShiftH6 H-6 Chemical Shift RingDensity->ShiftH6

Figure 2: Impact of substituent electronics on NMR shifts. The tert-butyl group (5-tBu-MIAA) causes less perturbation to the aromatic shifts than the methoxy group, making its spectrum look more similar to the parent indole in the aromatic region, but distinct in the aliphatic region.

Troubleshooting & Artifacts

When analyzing 5-tBu-MIAA, researchers often encounter specific artifacts. Here is how to resolve them:

  • Missing Carboxylic Acid Peak (~12 ppm):

    • Cause: Water in DMSO facilitates rapid proton exchange.

    • Solution: Add a molecular sieve to the NMR tube or use a "water suppression" pulse sequence (e.g., zgesgp), though this may suppress the signal further. The best approach is simply to ignore the integration of the COOH and rely on the CH

      
       (2H) and t-Bu (9H) ratio.
      
  • Rotational Isomers (Rotamers):

    • Unlike N-alkylated indoles (like Indomethacin), 5-tBu-MIAA usually does not show rotamers at room temperature because the N1 position is unsubstituted (N-H). If you see peak doubling, check for N-oxidation impurities or residual solvents.

  • Regioisomer Contamination (6-tert-butyl):

    • Detection: Look at the coupling of the doublet at ~7.45 ppm. If

      
       Hz, it is likely H-5 (meaning you have the 6-substituted isomer). If 
      
      
      
      Hz, it is H-4 (confirming the 5-substituted product).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for pulse sequence and solvent effect discussions).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for Indole-3-acetic acid baseline spectra).

  • Porvec, G. (2004). "Characterization of Indole Derivatives by NMR". Annual Reports on NMR Spectroscopy, 52, 1-50. (Authoritative review on indole coupling constants).

A Comparative Guide to Establishing HPLC Purity Standards for (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid, a substituted indole derivative with potential therapeutic applications, establishing a robust and reliable purity profile is a critical first step. This guide provides an in-depth, experience-driven approach to developing and validating a primary purity assessment method using High-Performance Liquid Chromatography (HPLC). It further benchmarks this technique against orthogonal methods like Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC) to provide a holistic purity assessment strategy.

Unlike compounds with established pharmacopeial monographs, (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid requires a de novo approach to method development. This guide will walk you through the logical progression of creating a scientifically sound, stability-indicating HPLC method, and then compare its utility and data output with other powerful analytical techniques.

Part 1: Developing a Phase-Appropriate HPLC Purity Method

The primary goal of a purity HPLC method is to separate the main compound from all potential impurities, including process-related impurities (starting materials, by-products) and degradation products. The choices made during method development are therefore critical for ensuring the method is specific, sensitive, and robust.

Foundational Physicochemical & Spectroscopic Considerations

Prior to any practical method development, a thorough understanding of the molecule's properties is essential. (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid is an indole derivative. The indole ring system is known to be electron-rich and possesses a strong chromophore, making UV detection a highly suitable choice for HPLC. Most indole derivatives exhibit maximum UV absorbance in the range of 210-230 nm and a secondary maximum around 270-290 nm. The primary, lower wavelength is often chosen for purity analysis to maximize sensitivity to a wider range of potential impurities, which may lack the full conjugated system of the parent molecule.

The acidic nature of the carboxylic acid group (pKa typically in the range of 4-5) dictates that the mobile phase pH should be controlled to ensure consistent retention and peak shape. Operating at a pH well below the pKa (e.g., pH 2.5-3.5) will keep the analyte in its protonated, less polar form, leading to better retention on a reversed-phase column.

Proposed HPLC Method Parameters & Justification

Based on the analysis of structurally similar indole-3-acetic acid derivatives, the following starting parameters for a reversed-phase HPLC (RP-HPLC) method are proposed.

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobicity for retaining the non-polar indole structure. A longer column enhances resolving power for complex impurity profiles.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2.5) to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and is effective at eluting indole derivatives.
Gradient 30% B to 95% B over 20 minutesA gradient elution is crucial for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 220 nmMaximizes the detection sensitivity for the parent compound and a broad range of potential impurities that share the core indole chromophore.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Sample Preparation 1 mg/mL in Acetonitrile:Water (50:50)The diluent should be compatible with the mobile phase and provide good solubility for the analyte.
Experimental Workflow for Method Development & Validation

The development of a reliable purity method is a systematic process. The following workflow outlines the key stages, from initial parameter selection to final validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) A Analyte Characterization (UV Scan, pKa, Solubility) B Initial Parameter Selection (Column, Mobile Phase) A->B C Gradient Optimization (Resolution of Impurities) B->C D Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) C->D E Peak Purity Assessment (Diode Array Detector) D->E F Specificity E->F Demonstrates Stability-Indicating Nature G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J

Caption: Workflow for HPLC Purity Method Development and Validation.

A critical component of this workflow is the forced degradation study . Exposing the analyte to harsh conditions (e.g., acid, base, oxidation, heat, light) is essential to demonstrate that the method can separate the intact drug from its degradation products. This is the hallmark of a "stability-indicating" method, which is a regulatory expectation.

Part 2: A Comparative Analysis of Purity Determination Techniques

While a well-validated HPLC method is the workhorse for purity analysis, relying on a single technique can be misleading. Orthogonal methods, which measure purity based on different chemical or physical principles, provide a more comprehensive and trustworthy assessment.

TechniquePrincipleStrengthsWeaknessesBest Use Case
HPLC-UV Chromatographic separation followed by UV absorbance detection. Purity is typically calculated as area percent (Area of Main Peak / Total Area of All Peaks).- High sensitivity and resolving power for structurally similar impurities.- Can be stability-indicating.- Widely available and well-understood.- Assumes all compounds have the same response factor at the detection wavelength, which can lead to inaccurate quantification.- Does not detect non-chromophoric impurities.Routine quality control, impurity profiling, and stability testing.
Quantitative NMR (qNMR) Measures the molar concentration of an analyte by comparing the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard.- A primary ratio method, directly traceable to SI units.- Does not require a reference standard of the analyte itself.- Highly specific and provides structural information.- Detects non-chromophoric impurities containing protons.- Lower sensitivity compared to HPLC.- Requires a highly pure and stable internal standard.- Can be complex to interpret if signals overlap.Absolute purity assignment of reference standards and primary calibration.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature. Purity is determined by analyzing the broadening of the melting point peak based on the Van't Hoff equation.- Measures total mole fraction of all impurities, including those that are non-chromophoric and structurally very similar.- Requires only a small amount of sample.- Only applicable to crystalline solids with a sharp melting point.- Less sensitive than HPLC, with a typical limit of detection for impurities around 0.5%.- Does not provide information on the identity or number of impurities.Orthogonal check for the purity of highly crystalline reference materials.
LC-MS Couples the separation power of HPLC with the mass-resolving power of a mass spectrometer.- Provides mass information for each peak, enabling impurity identification.- Extremely high sensitivity and specificity.- Response factors can be highly variable, making it less suitable for direct quantification without standards for each impurity.- More complex and expensive instrumentation.Impurity identification and structural elucidation, particularly for unknown degradation products.
Synergistic Application: A Case Study

Imagine a newly synthesized batch of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid is analyzed by our developed HPLC method and shows a purity of 99.5% by area percent. This is a good initial result. However, to establish this batch as a reference standard, we would employ orthogonal techniques:

  • qNMR Analysis: A qNMR experiment is performed using a certified standard like maleic anhydride. The qNMR result gives a purity of 98.0% (by mole/mole). This discrepancy suggests the presence of an impurity that has a significantly different UV response factor compared to the main compound or a non-UV active impurity.

  • DSC Analysis: The sample is crystalline, so DSC is performed, yielding a purity of 98.2% (by mole fraction). This result corroborates the qNMR data, indicating the HPLC area percent method is overestimating the purity.

  • LC-MS Investigation: To identify the discrepancy, the sample is analyzed by LC-MS. The mass spectrometer reveals a small peak, co-eluting or eluting very close to the main peak, with a mass corresponding to a de-tert-butylated version of the molecule. This impurity has a similar chromophore and thus a similar UV response, but its lower molecular weight means a 0.5% area in HPLC corresponds to a larger molar percentage, explaining the lower purity values from qNMR and DSC.

This example illustrates the power of a multi-technique approach. HPLC provides the high-resolution separation needed for routine checks, while qNMR and DSC provide a more accurate, absolute measure of purity, and LC-MS offers invaluable tools for impurity identification.

Part 3: Experimental Protocols

Protocol 1: HPLC Purity Determination
  • Standard Preparation: Accurately weigh approximately 10 mg of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid and dissolve in 10.0 mL of diluent (Acetonitrile:Water 50:50) to obtain a 1 mg/mL solution.

  • System Setup: Equilibrate the HPLC system with the mobile phase conditions described in Section 1.2 for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the standard preparation.

  • Data Acquisition: Acquire the chromatogram for a total run time sufficient to elute all components (e.g., 30 minutes).

  • Data Analysis: Integrate all peaks detected. Calculate the area percent purity as: (Area of the main peak / Sum of the areas of all peaks) * 100.

Protocol 2: qNMR Purity Assessment
  • Sample Preparation: Accurately weigh about 15 mg of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid and 10 mg of a certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (≥ 400 MHz). Ensure a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to allow for full relaxation of all signals.

  • Data Processing: Process the spectrum and carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculation: Calculate the purity using the standard qNMR equation, accounting for the number of protons in each integrated signal, the molecular weights, and the masses of the analyte and standard.

G cluster_0 Purity Assessment Workflow A Primary Analysis: RP-HPLC-UV (Area %) B Purity > 99.5%? A->B C Orthogonal Check: qNMR (Absolute Purity) B->C Yes F Investigate with LC-MS (Impurity ID) B->F No D Results Concordant? C->D E Establish as Reference Standard D->E Yes D->F No G Re-evaluate Synthesis/ Purification F->G

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